Selfotel, (-)-

Description

BenchChem offers high-quality Selfotel, (-)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Selfotel, (-)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

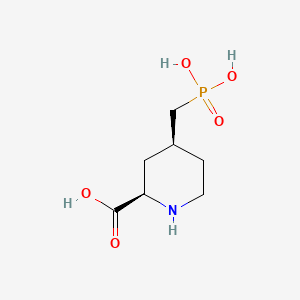

(2R,4S)-4-(phosphonomethyl)piperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14NO5P/c9-7(10)6-3-5(1-2-8-6)4-14(11,12)13/h5-6,8H,1-4H2,(H,9,10)(H2,11,12,13)/t5-,6+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPMRCCNDNGONCD-NTSWFWBYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1CP(=O)(O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H](C[C@H]1CP(=O)(O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14NO5P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113229-61-1 |

Source

|

| Record name | Selfotel, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113229611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SELFOTEL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EP2J4A2LB0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Selfotel: A Technical Guide to a Competitive NMDA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selfotel (also known as CGS-19755) is a potent, selective, and competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1] It directly competes with the endogenous neurotransmitter glutamate (B1630785) for its binding site on the NMDA receptor complex.[1] This competitive antagonism is the cornerstone of Selfotel's mechanism of action, preventing the excessive influx of calcium ions (Ca2+) that triggers the excitotoxic cascade—a primary driver of neuronal death in ischemic events such as stroke.[2] Despite promising neuroprotective effects in preclinical models, Selfotel's clinical development was halted due to a lack of efficacy and safety concerns in human trials.[3][4] This technical guide provides an in-depth exploration of Selfotel's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Introduction: The Excitotoxicity Hypothesis and the Role of the NMDA Receptor

Glutamate is the principal excitatory neurotransmitter in the central nervous system, and its signaling is crucial for normal brain function. However, under pathological conditions like ischemic stroke, excessive glutamate release leads to the overactivation of its receptors, particularly the NMDA receptor. This phenomenon, termed excitotoxicity, initiates a cascade of intracellular events culminating in neuronal injury and death.[2] The NMDA receptor, a ligand-gated ion channel, plays a pivotal role in this process. Its activation requires the binding of both glutamate and a co-agonist (glycine or D-serine), leading to the opening of the channel and a significant influx of Ca2+.[5] This surge in intracellular Ca2+ activates a host of downstream enzymes, including proteases, lipases, and endonucleases, which ultimately dismantle the cell.

Molecular Mechanism of Action of Selfotel

Selfotel exerts its neuroprotective effects by competitively inhibiting the binding of glutamate to the NMDA receptor.[1] As a competitive antagonist, Selfotel binds to the same site as glutamate but does not activate the receptor.[5] This action directly prevents the conformational change required for channel opening, thereby blocking the influx of Ca2+ and mitigating the downstream excitotoxic cascade.

Binding Affinity and Receptor Occupancy

The efficacy of a competitive antagonist is determined by its affinity for the receptor. Radioligand binding assays have been instrumental in quantifying Selfotel's interaction with the NMDA receptor.

| Parameter | Value | Species | Assay Method | Reference |

| Kd | 9 nM and 200 nM | Rat | [3H]-CGS 19755 Centrifugation Assay | |

| Bmax | 0.55 and 1.00 pmol/mg protein | Rat | [3H]-CGS 19755 Centrifugation Assay | |

| Kd | 24 nM | Rat | [3H]-CGS 19755 Filtration Assay | |

| Bmax | 0.74 pmol/mg protein | Rat | [3H]-CGS 19755 Filtration Assay | |

| IC50 (Selfotel) | 100 nM | Rat | [3H]-CGS 19755 Competition Assay | |

| IC50 (L-glutamate) | 100 nM | Rat | [3H]-CGS 19755 Competition Assay |

Table 1: Selfotel NMDA Receptor Binding Affinity. This table summarizes the key binding parameters of Selfotel to the NMDA receptor in rat brain membranes.

Downstream Signaling Pathways

By preventing NMDA receptor activation, Selfotel inhibits the downstream signaling pathways that lead to neuronal death. The primary consequence of this blockade is the attenuation of the pathological increase in intracellular Ca2+. This, in turn, prevents the activation of several key enzymes and processes involved in excitotoxicity.

Caption: Selfotel's competitive antagonism of the NMDA receptor prevents excitotoxicity.

Preclinical and Clinical Evidence

The neuroprotective potential of Selfotel was extensively studied in various preclinical models of cerebral ischemia. However, this promise did not translate into clinical efficacy.

Preclinical Neuroprotection

| Animal Model | Dosing Regimen | Key Findings | Reference |

| Gerbil (Global Ischemia) | 10 and 30 mg/kg i.p. (4 doses, 2h intervals) | Significant reduction in ischemia-induced hippocampal damage. | [6] |

| Rabbit (Focal Ischemia) | 10 mg/kg i.v. bolus + 5 mg/kg/h infusion | 76% decrease in cortical neuronal damage; 48% decrease in cortical edema. | [6] |

| Rat (Permanent Middle Cerebral Artery Occlusion) | 40 mg/kg i.v. immediately after occlusion | 23% reduction in cortical edema. | [6] |

| Rat (Permanent Middle Cerebral Artery Occlusion) | 10 mg/kg i.v. bolus + 5 mg/kg/h infusion | Significant reduction in cortical infarct volume. | [6] |

Table 2: Summary of Preclinical Neuroprotective Efficacy of Selfotel. This table highlights the significant neuroprotective effects of Selfotel in various animal models of stroke.

Clinical Trials and Outcome

Selfotel advanced to Phase III clinical trials for the treatment of acute ischemic stroke (ASSIST trials) and traumatic brain injury.[3][4]

| Trial Phase | Dosing | Patient Population | Outcome | Reference |

| Phase IIa | Single i.v. doses of 1.0, 1.5, 1.75, and 2.0 mg/kg | Acute ischemic stroke patients (within 12 hours of onset) | Dose-dependent CNS adverse effects (agitation, hallucinations, confusion). 1.5 mg/kg identified as the maximum tolerated dose. | [7] |

| Phase III (ASSIST) | Single i.v. dose of 1.5 mg/kg | Acute ischemic stroke patients (within 6 hours of onset) | Trials terminated prematurely due to a trend towards increased mortality in the Selfotel group and lack of efficacy. | [3][4] |

Table 3: Overview of Selfotel Clinical Trials. This table summarizes the key parameters and outcomes of the clinical trials investigating Selfotel for acute ischemic stroke.

The failure of Selfotel in clinical trials, despite robust preclinical data, underscores the challenges in translating neuroprotective strategies from animal models to humans. The narrow therapeutic window and the complex pathophysiology of human stroke are likely contributing factors.

Experimental Protocols

Representative Protocol: Competitive NMDA Receptor Binding Assay

This protocol is a representative example based on methodologies used for similar competitive NMDA receptor antagonists.[8][9][10]

Objective: To determine the affinity (Ki) of Selfotel for the NMDA receptor by measuring its ability to displace a radiolabeled antagonist.

Materials:

-

Rat cortical membranes (prepared from adult male Sprague-Dawley rats)

-

[3H]CGP 39653 (radioligand)

-

Selfotel (unlabeled competitor)

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes multiple times to remove endogenous glutamate.

-

Binding Assay: In triplicate, incubate aliquots of the membrane preparation with a fixed concentration of [3H]CGP 39653 and a range of concentrations of Selfotel.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [3H]CGP 39653 against the concentration of Selfotel. Determine the IC50 value (the concentration of Selfotel that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a competitive NMDA receptor binding assay.

Representative Protocol: Transient Middle Cerebral Artery Occlusion (tMCAO) Model in Rats

This protocol is a widely used preclinical model to evaluate the efficacy of neuroprotective agents in focal cerebral ischemia.[1]

Objective: To induce a reproducible ischemic brain injury by temporarily occluding the middle cerebral artery (MCA).

Materials:

-

Adult male Sprague-Dawley rats

-

Anesthesia (e.g., isoflurane)

-

Surgical microscope

-

Nylon monofilament suture

-

Physiological monitoring equipment (temperature, blood pressure)

Procedure:

-

Anesthesia and Monitoring: Anesthetize the rat and maintain physiological parameters within a normal range.

-

Surgical Procedure: Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Occlusion: Introduce a nylon monofilament suture into the ICA via the ECA stump and advance it until it blocks the origin of the MCA.

-

Ischemia Period: Maintain the occlusion for a defined period (e.g., 90 minutes).

-

Reperfusion: Withdraw the suture to allow blood flow to resume.

-

Drug Administration: Administer Selfotel or vehicle at a predetermined time point (before, during, or after ischemia).

-

Neurological Assessment: Evaluate neurological deficits at various time points post-surgery.

-

Histological Analysis: Sacrifice the animal at a specified time and process the brain for histological analysis (e.g., TTC staining) to determine infarct volume.

Conclusion

Selfotel is a classic example of a competitive NMDA receptor antagonist with a well-defined mechanism of action. Its ability to competitively block the glutamate binding site on the NMDA receptor and thereby inhibit the excitotoxic cascade was convincingly demonstrated in preclinical studies. However, the failure of Selfotel in clinical trials highlights the significant hurdles in translating preclinical neuroprotective findings to successful clinical therapies for complex conditions like stroke. A thorough understanding of its mechanism of action, as detailed in this guide, remains valuable for the ongoing development of novel neuroprotective strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 3. ahajournals.org [ahajournals.org]

- 4. ahajournals.org [ahajournals.org]

- 5. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]

- 6. CGS 19755 (Selfotel): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Safety and tolerability of the glutamate antagonist CGS 19755 (Selfotel) in patients with acute ischemic stroke. Results of a phase IIa randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]

CGS-19755: A Technical Guide for a Competitive NMDA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGS-19755, also known as Selfotel, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. By binding to the glutamate (B1630785) recognition site on the NMDA receptor complex, CGS-19755 effectively blocks the excitotoxic cascade initiated by excessive glutamate release, a key pathological event in various neurological disorders. This technical guide provides a comprehensive overview of the pharmacological properties of CGS-19755, including its binding affinity, mechanism of action, and effects in preclinical models. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways and experimental workflows are included to facilitate further research and drug development efforts.

Introduction

Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), and its actions are mediated by a family of receptors, including the ionotropic NMDA receptors.[1] NMDA receptors play a crucial role in synaptic plasticity, learning, and memory.[1] However, their overactivation by excessive glutamate leads to a phenomenon known as excitotoxicity, which is implicated in the pathophysiology of acute and chronic neurological conditions such as stroke, traumatic brain injury, and neurodegenerative diseases.[1]

CGS-19755 (cis-4-(phosphonomethyl)-2-piperidine carboxylic acid) is a rigid analog of 2-amino-5-phosphonopentanoate (AP5) that acts as a competitive antagonist at the NMDA receptor.[2] It selectively binds to the glutamate site on the NMDA receptor, thereby preventing the channel opening and the subsequent influx of Ca2+ that triggers excitotoxic cell death. This targeted mechanism of action has made CGS-19755 a valuable tool for studying the role of NMDA receptors in neurological disorders and a potential therapeutic agent.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for CGS-19755 from various preclinical studies.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | Value | Species/Tissue | Assay Details |

| IC50 | 50 nM | Rat striatum | Inhibition of [3H]-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid binding.[3] |

| pA2 | 5.93 - 5.94 | Rat striatal slices | Blockade of NMDA-evoked [3H]acetylcholine release.[3][4] |

| Kd (High Affinity) | 9 nM | Rat brain crude synaptic membranes | [3H]-CGS-19755 binding (centrifugation assay).[5] |

| Kd (Low Affinity) | 200 nM | Rat brain crude synaptic membranes | [3H]-CGS-19755 binding (centrifugation assay).[5] |

| Kd (Single Site) | 24 nM | Rat brain crude synaptic membranes | [3H]-CGS-19755 binding (filtration assay).[5] |

Table 2: In Vivo Neuroprotective Efficacy in Animal Models of Ischemia

| Animal Model | Species | CGS-19755 Dose | Administration Route | Outcome |

| Global Cerebral Ischemia | Gerbil | 10 and 30 mg/kg (repeated doses) | Intraperitoneal (i.p.) | Reduced ischemia-induced hippocampal brain damage.[2] |

| Focal Cerebral Ischemia | Rat (Fisher) | 40 mg/kg | Intravenous (i.v.) | Reduced cortical edema by 23%.[2] |

| Focal Cerebral Ischemia | Rat (Sprague Dawley) | 10 mg/kg bolus followed by 5 mg/kg/h infusion | Intravenous (i.v.) | Significantly reduced cortical infarct volume.[2] |

| Spinal Cord Ischemia | Rabbit | Not Specified | Not Specified | Efficacy demonstrated.[6] |

Table 3: In Vivo Anticonvulsant Activity

| Animal Model | Species | CGS-19755 Dose (ED50) | Administration Route |

| Maximal Electroshock | Rat | 3.8 mg/kg | Intraperitoneal (i.p.) |

| Maximal Electroshock | Mouse | 2.0 mg/kg | Intraperitoneal (i.p.) |

| Sound-induced Seizures | Mouse (DBA/2) | 1.0 nmol | Intracerebroventricular (i.c.v.) |

| Sound-induced Seizures | Mouse (DBA/2) | 0.1 mmol/kg | Intraperitoneal (i.p.) |

Detailed Experimental Protocols

Radioligand Binding Assay for NMDA Receptor

This protocol describes a method to determine the binding affinity of CGS-19755 to NMDA receptors in rat brain tissue using [3H]-CGS-19755.

Materials:

-

Rat brain tissue (cortex or hippocampus)

-

[3H]-CGS-19755 (radioligand)

-

Unlabeled CGS-19755 (for determining non-specific binding)

-

Triton X-100

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Centrifuge and tubes

-

Glass fiber filters

-

Scintillation counter and vials

-

Scintillation fluid

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat brain tissue in ice-cold 50 mM Tris-HCl buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the crude synaptic membranes.

-

Resuspend the pellet in Tris-HCl buffer containing 0.04% Triton X-100 and incubate on ice for 15 minutes to reduce endogenous glutamate.

-

Centrifuge again at 40,000 x g for 20 minutes at 4°C.

-

Wash the pellet three times by resuspension in fresh Tris-HCl buffer and centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a final volume of 1 ml, add the following to microcentrifuge tubes:

-

100 µl of membrane suspension (containing a specific amount of protein)

-

50 µl of [3H]-CGS-19755 at various concentrations (for saturation experiments) or a fixed concentration (for competition experiments).

-

For total binding, add 50 µl of assay buffer.

-

For non-specific binding, add 50 µl of a high concentration of unlabeled CGS-19755.

-

For competition experiments, add 50 µl of the competing ligand at various concentrations.

-

-

Incubate the tubes at a specified temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

-

Rapidly wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

For saturation experiments, plot specific binding against the concentration of [3H]-CGS-19755 to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

For competition experiments, plot the percentage of specific binding against the concentration of the competing ligand to determine the IC50 value, which can then be converted to a Ki value.

-

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol describes the induction of focal cerebral ischemia in rats to evaluate the neuroprotective effects of CGS-19755.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

4-0 nylon monofilament suture with a rounded tip

-

Heating pad

-

Rectal probe for temperature monitoring

Procedure:

-

Anesthesia and Preparation:

-

Anesthetize the rat with isoflurane (B1672236) (e.g., 4% for induction, 1.5-2% for maintenance) in a mixture of N2O and O2.

-

Maintain the rat's body temperature at 37°C using a heating pad and a rectal probe.

-

Secure the rat in a supine position.

-

-

Surgical Procedure:

-

Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Carefully dissect the arteries from the surrounding nerves and tissues.

-

Ligate the distal end of the ECA and the CCA proximally.

-

Make a small incision in the ECA stump.

-

Introduce the 4-0 nylon monofilament suture through the ECA into the ICA until it blocks the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the carotid bifurcation.

-

A successful occlusion is often confirmed by a drop in regional cerebral blood flow, which can be monitored using laser Doppler flowmetry.

-

-

Drug Administration:

-

Administer CGS-19755 or vehicle intravenously at the desired dose and time point relative to the MCAO procedure (e.g., immediately after occlusion).

-

-

Reperfusion (for transient MCAO models):

-

After the desired period of occlusion (e.g., 60 or 90 minutes), withdraw the suture to allow for reperfusion.

-

-

Post-operative Care and Neurological Assessment:

-

Suture the incision and allow the rat to recover from anesthesia.

-

Monitor the animal for any signs of distress.

-

Perform neurological deficit scoring at various time points post-MCAO (e.g., 24 and 48 hours).

-

-

Infarct Volume Measurement:

-

At the end of the experiment (e.g., 48 hours post-MCAO), euthanize the rat and perfuse the brain with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Remove the brain and slice it into coronal sections.

-

Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white.

-

Quantify the infarct volume using image analysis software.

-

Visualizations

NMDA Receptor Signaling Pathway

Caption: Competitive antagonism of the NMDA receptor by CGS-19755.

Experimental Workflow: MCAO Model

Caption: Workflow for evaluating CGS-19755 in a rat MCAO model.

Logical Relationship: Competitive Antagonism

Caption: Logical flow of competitive antagonism at the NMDA receptor.

Conclusion

CGS-19755 is a well-characterized, potent, and selective competitive NMDA receptor antagonist. Its ability to block glutamate-induced excitotoxicity has been demonstrated in a variety of in vitro and in vivo models. The data and protocols presented in this technical guide provide a valuable resource for researchers and drug development professionals interested in the therapeutic potential of targeting the NMDA receptor in neurological disorders. While clinical development of CGS-19755 faced challenges, it remains an important pharmacological tool for elucidating the role of NMDA receptors in both physiological and pathological processes.

References

- 1. Rat permanent middle cerebral artery occlusion procedure [bio-protocol.org]

- 2. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Video: Embolic Middle Cerebral Artery Occlusion MCAO for Ischemic Stroke with Homologous Blood Clots in Rats [jove.com]

- 4. researchgate.net [researchgate.net]

- 5. Whole-cell patch-clamp recording from ex vivo brain slices [bio-protocol.org]

- 6. rwdstco.com [rwdstco.com]

Selfotel: A Technical Guide to a Competitive NMDA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selfotel (also known as CGS 19755) is a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It directly competes with glutamate (B1630785) for its binding site on the NMDA receptor, a critical component in excitatory neurotransmission.[1][2][3] Developed with the aim of mitigating the neurotoxic cascade following ischemic events, Selfotel demonstrated significant neuroprotective effects in various preclinical models of stroke and central nervous system injury.[2][4] However, despite its promising preclinical profile, pivotal Phase III clinical trials for acute ischemic stroke were terminated due to a lack of efficacy and a concerning trend towards increased mortality and adverse neurological events.[5][6][7] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the experimental evaluation of Selfotel, serving as a valuable resource for researchers in the fields of neuropharmacology and drug development.

Chemical Structure and Identifiers

Selfotel is the racemic mixture of the cis-isomer of 4-(phosphonomethyl)-2-piperidine carboxylic acid.[2] It is a rigid analog of 2-amino-5-phosphonopentanoic acid (AP5).[2]

| Identifier | Value |

| IUPAC Name | (2S,4R)-4-(phosphonomethyl)piperidine-2-carboxylic acid |

| Synonyms | CGS 19755, Selfotelum |

| CAS Number | 110347-85-8 |

| Molecular Formula | C7H14NO5P |

| SMILES | C1CN--INVALID-LINK--C(=O)O |

| InChI | InChI=1S/C7H14NO5P/c9-7(10)6-3-5(1-2-8-6)4-14(11,12)13/h5-6,8H,1-4H2,(H,9,10)(H2,11,12,13)/t5-,6+/m1/s1 |

Physicochemical and Pharmacological Properties

Table 2.1: Physicochemical Properties of Selfotel

| Property | Value | Source |

| Molecular Weight | 223.165 g/mol | [3] |

| LogP (Computed) | -3.9 | PubChem |

| Solubility | Relatively stable under normal (ambient) conditions | [2] |

| Melting Point | Not Available | - |

| Boiling Point | Not Available | - |

| pKa | Not Available | - |

Table 2.2: Pharmacological Properties of Selfotel

| Parameter | Value | Species/System |

| Mechanism of Action | Competitive NMDA Receptor Antagonist | - |

| IC50 (NMDA Receptor Binding) | 50 nM | Rat Brain |

| ED50 (vs. NMDA Excitotoxicity) | 25.4 µM | Dissociated mixed neocortical cultures (mouse) |

| ED50 (vs. Oxygen-Glucose Deprivation) | 15.9 µM | Dissociated mixed neocortical cultures (mouse) |

Mechanism of Action: Targeting NMDA Receptor-Mediated Excitotoxicity

Selfotel exerts its neuroprotective effects by competitively inhibiting the binding of the excitatory neurotransmitter glutamate to the NMDA receptor.[1][2] In pathological conditions such as ischemic stroke, excessive glutamate release leads to overactivation of NMDA receptors, resulting in a massive influx of calcium ions (Ca2+). This intracellular Ca2+ overload triggers a cascade of neurotoxic events, including the activation of proteases, lipases, and endonucleases, ultimately leading to neuronal cell death. By blocking the glutamate binding site, Selfotel prevents this pathological ion influx and the subsequent excitotoxic cascade.[2]

Selfotel competitively inhibits glutamate binding to the NMDA receptor.

Synthesis

While a detailed, step-by-step protocol for the synthesis of Selfotel is not publicly available, the synthesis of its structural analogs has been described.[8] This process generally involves a palladium-catalyzed cross-coupling reaction (Hirao coupling) of dialkyl phosphites with bromopyridinecarboxylates, followed by hydrolysis and subsequent hydrogenation of the resulting phosphonopyridylcarboxylic acids over a platinum oxide (PtO2) catalyst to yield the final phosphonopiperidylcarboxylic acids.[8]

Experimental Protocols

Detailed experimental protocols for the characterization of Selfotel are not fully disclosed in the available literature. However, based on standard pharmacological practices for evaluating NMDA receptor antagonists, the following represents a general methodology.

In Vitro NMDA Receptor Binding Assay (Competitive)

This assay determines the affinity of a test compound for the NMDA receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Rat cortical membranes (a rich source of NMDA receptors)

-

Radioligand (e.g., [3H]-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid, [3H]CPP)

-

Test compound (Selfotel)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation fluid and counter

Protocol:

-

Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and prepare a crude membrane fraction by centrifugation.

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (Selfotel). Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known NMDA antagonist).

-

Incubation: Incubate the mixture to allow for binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

In Vivo Neuroprotection Study (Model: Middle Cerebral Artery Occlusion in Rats)

This model is widely used to assess the efficacy of neuroprotective agents in a preclinical model of focal ischemic stroke.

Materials:

-

Anesthetized rats

-

Surgical instruments

-

Monofilament for occluding the middle cerebral artery (MCA)

-

Test compound (Selfotel) and vehicle

Protocol:

-

Anesthesia and Surgery: Anesthetize the rat and surgically expose the internal carotid artery.

-

MCA Occlusion: Introduce a monofilament into the internal carotid artery and advance it to occlude the origin of the MCA, thereby inducing focal cerebral ischemia.

-

Drug Administration: Administer Selfotel or a vehicle control at a predetermined time point relative to the onset of ischemia (e.g., pre-treatment or post-treatment). Dosages in animal models have ranged from 10-40 mg/kg.[2]

-

Reperfusion: After a defined period of occlusion (e.g., 2 hours), withdraw the monofilament to allow for reperfusion.

-

Neurological Assessment: At various time points post-reperfusion, assess the neurological deficit in the animals using a standardized scoring system.

-

Histological Analysis: At the end of the study, euthanize the animals and perfuse the brains. Section the brains and stain with a marker for infarct volume (e.g., 2,3,5-triphenyltetrazolium chloride - TTC) to quantify the extent of brain damage.

-

Data Analysis: Compare the neurological deficit scores and infarct volumes between the Selfotel-treated and vehicle-treated groups to determine the neuroprotective efficacy of the compound.

A generalized workflow for the preclinical and clinical evaluation of Selfotel.

Clinical Development and Outcomes

Selfotel underwent several clinical trials to evaluate its safety and efficacy in patients with acute ischemic stroke and traumatic brain injury.[5][9][10] Phase I and IIa trials established a maximum tolerated single intravenous dose of 1.5 mg/kg, with higher doses causing significant adverse effects such as agitation, hallucinations, and paranoia.[9][10]

Two pivotal Phase III trials (the ASSIST trials) were initiated to assess the efficacy of a single 1.5 mg/kg intravenous dose of Selfotel administered within 6 hours of stroke onset.[6][7] However, these trials were prematurely terminated on the recommendation of the Data Safety Monitoring Board.[5][6] The decision was based on an observed imbalance in mortality, with a higher number of early deaths in the Selfotel-treated group, particularly in patients with severe stroke.[6][7] Furthermore, there was no evidence of improved functional outcomes in the Selfotel group compared to placebo.[5][6] Similar safety concerns and lack of efficacy led to the discontinuation of Phase III trials in patients with severe head injury.[11]

The failure of Selfotel in clinical trials, despite its robust preclinical data, highlights the significant challenges in translating neuroprotective strategies from animal models to human patients. Potential reasons for this translational failure include the complex pathophysiology of stroke in humans, the narrow therapeutic window for intervention, and the potential for dose-limiting adverse effects of NMDA receptor antagonists.

Conclusion

Selfotel is a well-characterized competitive NMDA receptor antagonist with demonstrated neuroprotective properties in preclinical models. Its development, however, was halted due to a lack of clinical efficacy and safety concerns in human trials. The extensive research conducted on Selfotel provides valuable insights into the pharmacology of NMDA receptor antagonism and serves as an important case study in the challenges of developing neuroprotective therapies for acute neurological injuries. This technical guide consolidates the available chemical, physicochemical, and pharmacological data on Selfotel to aid researchers in the ongoing pursuit of effective treatments for ischemic stroke and other neurodegenerative disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. CGS 19755 (Selfotel): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selfotel - Wikipedia [en.wikipedia.org]

- 4. CGS 19755 (Selfotel): A Novel Neuroprotective Agent Against CNS Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Failure of the competitive N-methyl-D-aspartate antagonist Selfotel (CGS 19755) in the treatment of severe head injury: results of two phase III clinical trials. The Selfotel Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. huguenardlab.stanford.edu [huguenardlab.stanford.edu]

- 7. ahajournals.org [ahajournals.org]

- 8. Structural Analogues of Selfotel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Safety and tolerability of the glutamate antagonist CGS 19755 (Selfotel) in patients with acute ischemic stroke. Results of a phase IIa randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. experts.arizona.edu [experts.arizona.edu]

- 11. Failure of the competitive N-methyl-d-aspartate antagonist Selfotel (CGS 19755) in the treatment of severe head injury: results of two Phase III clinical trials | Semantic Scholar [semanticscholar.org]

Selfotel (CGS-19755): An In-Depth Technical Guide to its Binding Affinity for NMDA Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selfotel (CGS-19755) is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] By directly competing with the endogenous neurotransmitter glutamate (B1630785), Selfotel effectively inhibits the over-activation of NMDA receptors, a key process implicated in the pathophysiology of excitotoxic neuronal injury associated with conditions like ischemic stroke and traumatic brain injury.[3][4] This technical guide provides a comprehensive overview of the binding affinity of Selfotel to NMDA receptors, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and experimental workflows. Despite promising preclinical neuroprotective effects, Selfotel failed to demonstrate efficacy in pivotal clinical trials, underscoring the complexities of translating preclinical findings to clinical success in neuroprotection.[5][6]

Mechanism of Action: Competitive Antagonism at the NMDA Receptor

Selfotel, chemically known as cis-4-(phosphonomethyl)-2-piperidine carboxylic acid, is a rigid analog of 2-amino-5-phosphonopentanoic acid (AP5).[2][7] Its primary mechanism of action is the competitive antagonism of the glutamate binding site on the NMDA receptor.[3][8] In pathological conditions such as cerebral ischemia, excessive glutamate release leads to the overstimulation of NMDA receptors. This triggers a massive influx of calcium ions (Ca²⁺), initiating a cascade of intracellular events that culminate in neuronal death, a process termed excitotoxicity.[3]

Selfotel directly competes with glutamate for its binding site on the GluN2 subunit of the NMDA receptor.[2] This binding prevents the conformational change necessary for the opening of the ion channel, thereby blocking the influx of Ca²⁺ and mitigating the downstream neurotoxic effects.[2] The competitive nature of this antagonism implies that the inhibitory effect of Selfotel can be surmounted by sufficiently high concentrations of glutamate.

Signaling Pathway of NMDA Receptor Activation and Selfotel Inhibition

Quantitative Binding Affinity Data

The binding affinity of Selfotel for the NMDA receptor has been characterized in various in vitro studies. The following table summarizes the key quantitative parameters.

| Parameter | Value | Species | Tissue/Preparation | Radioligand | Reference(s) |

| IC₅₀ | 50 nM | Rat | Striatal Slices | [³H]-CPP | [2][9] |

| IC₅₀ | 100 nM | Rat | Brain Synaptic Membranes | [³H]-CGS 19755 | [2] |

| K_d (High Affinity) | 9 nM | Rat | Brain Synaptic Membranes | [³H]-CGS 19755 | [2] |

| K_d (Low Affinity) | 200 nM | Rat | Brain Synaptic Membranes | [³H]-CGS 19755 | [2] |

| pA₂ | 5.93 | Rat | Striatal Slices | N/A | [10] |

| pA₂ | 5.94 | Rat | Striatal Slices | N/A | [2][9] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to evaluate the binding affinity of Selfotel to NMDA receptors.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the NMDA receptor.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the equilibrium dissociation constant (K_d) of Selfotel for the NMDA receptor.

Materials:

-

Biological Sample: Rat brain synaptic membranes or striatal slices.

-

Radioligand: [³H]-CPP (3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid) or [³H]-CGS 19755.

-

Test Compound: Selfotel (CGS-19755).

-

Buffers:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

-

Other Reagents:

-

Polyethylenimine (PEI) solution (0.5% w/v) for pre-soaking filters to reduce non-specific binding.

-

Scintillation cocktail.

-

-

Equipment:

-

Homogenizer.

-

Centrifuge.

-

96-well microplates.

-

Cell harvester with glass fiber filters.

-

Liquid scintillation counter.

-

Procedure:

-

Membrane Preparation:

-

Euthanize adult rats and rapidly dissect the desired brain region (e.g., striatum or whole brain).

-

Homogenize the tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

Prepare serial dilutions of Selfotel.

-

In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Membrane preparation + radioligand + assay buffer.

-

Non-specific Binding: Membrane preparation + radioligand + a high concentration of a non-labeled NMDA receptor ligand (e.g., unlabeled CPP or glutamate).

-

Test Compound: Membrane preparation + radioligand + varying concentrations of Selfotel.

-

-

Incubate the plate at a controlled temperature (e.g., room temperature) for a specific duration to allow binding to reach equilibrium.

-

-

Filtration and Quantification:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (pre-soaked in PEI) using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add the scintillation cocktail, and allow for equilibration.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Selfotel concentration.

-

Fit the data using a non-linear regression model (e.g., a sigmoidal dose-response curve) to determine the IC₅₀ value.

-

The IC₅₀ value can be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

-

Experimental Workflow for Radioligand Binding Assay

Conclusion

Selfotel (CGS-19755) is a well-characterized competitive antagonist of the NMDA receptor with high binding affinity in the nanomolar range. The experimental protocols outlined in this guide, particularly radioligand binding assays, are fundamental for determining the potency and selectivity of compounds targeting the NMDA receptor. While Selfotel demonstrated significant neuroprotective potential in preclinical models, its failure in clinical trials for acute ischemic stroke highlights the challenges in translating in vitro binding affinity and animal model efficacy to therapeutic success in humans.[5][11] Nevertheless, the study of Selfotel has provided valuable insights into the role of NMDA receptors in excitotoxicity and continues to be a critical reference compound for research in this area.

References

- 1. CGS 19755: a novel competitive N-methyl-D-aspartate (NMDA) receptor antagonist with anticonvulsant, anxiolytic and anti-ischemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. CGS 19755 (Selfotel): A Novel Neuroprotective Agent Against CNS Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. researchgate.net [researchgate.net]

- 7. CGS 19755 (Selfotel): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. CGS 19755, a selective and competitive N-methyl-D-aspartate-type excitatory amino acid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CGS 19755 is a potent and competitive antagonist at NMDA-type receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Selfotel in acute ischemic stroke : possible neurotoxic effects of an NMDA antagonist. | Semantic Scholar [semanticscholar.org]

Preclinical Neuroprotection by Selfotel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Selfotel (CGS-19755) is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist that demonstrated significant neuroprotective potential in a variety of preclinical models of central nervous system (CNS) injury, including ischemic stroke and traumatic brain injury. By competitively inhibiting the binding of the excitatory neurotransmitter glutamate (B1630785) to the NMDA receptor, Selfotel was designed to mitigate the excitotoxic cascade, a primary driver of neuronal death following ischemic insults.[1][2] This technical guide provides a comprehensive overview of the core preclinical data on Selfotel, focusing on its mechanism of action, quantitative efficacy in animal models, and the detailed experimental methodologies employed in its evaluation. Despite promising preclinical findings, it is crucial to note that Selfotel did not achieve its primary endpoints in subsequent human clinical trials, highlighting the significant challenges in translating preclinical neuroprotective strategies to clinical success.[3][4][5] This document serves as a detailed resource for researchers and professionals in the field of neuroprotective drug development.

Mechanism of Action: Targeting Glutamate Excitotoxicity

Selfotel's neuroprotective effects are rooted in its ability to competitively antagonize the NMDA receptor.[1][2] During cerebral ischemia, the excessive release of glutamate leads to overactivation of NMDA receptors, resulting in a massive influx of calcium ions (Ca2+) into neurons.[1] This pathological calcium overload triggers a cascade of detrimental intracellular events, including the activation of proteases, lipases, and endonucleases, ultimately leading to neuronal damage and death.[1] Selfotel directly competes with glutamate for its binding site on the NMDA receptor, thereby preventing this pathological ion influx and attenuating the downstream neurotoxic cascade.[1]

Below is a diagram illustrating the excitotoxicity signaling pathway and the mechanism of action of Selfotel.

Quantitative Data from Preclinical Studies

The neuroprotective efficacy of Selfotel has been quantified in numerous preclinical studies across various animal models. The following tables summarize the key quantitative findings.

Table 1: Neuroprotective Efficacy of Selfotel in Global Cerebral Ischemia Models

| Animal Model | Ischemia Induction | Selfotel Dose (mg/kg) & Route | Key Findings | Reference |

| Gerbil | 20 min bilateral common carotid artery occlusion | 10 & 30, i.p. (4 doses at 2h intervals) | Significant reduction in ischemia-induced hippocampal brain damage. | [6] |

| Gerbil | 20 min bilateral common carotid artery occlusion | 30, i.p. (4 doses at 2h intervals) | Neuroprotective when administered up to 4 hours post-occlusion. | [6] |

| Rat | Global Ischemia | 10-30, i.p. (multiple injections) | Effective when administered within 30 minutes of ischemia onset. | [7] |

| Rat | Global Ischemia | 10, i.p. | Reduced Ca2+ influx for up to 24h of reperfusion. | [8] |

Table 2: Neuroprotective Efficacy of Selfotel in Focal Cerebral Ischemia Models

| Animal Model | Ischemia Induction | Selfotel Dose (mg/kg) & Route | Key Findings | Reference |

| Rat (Fisher) | Permanent Middle Cerebral Artery Occlusion (MCAO) | 40, i.v. (immediately after occlusion) | 23% reduction in cortical edema. | [6] |

| Rat (Sprague Dawley) | Permanent MCAO | 10 (bolus) + 5/h (4h infusion), i.v. | Significant reduction in cortical infarct volume. | [6] |

| Rat | Permanent MCAO | 10, i.v. (5 min post-occlusion) | Reduced infarct size. | [7] |

| Rabbit | Focal Ischemia | 40, i.v. | 76% decrease in cortical neuronal damage; 48% decrease in cortical edema; 54% decrease in hemispheric edema. | [8] |

Table 3: Neuroprotective Efficacy of Selfotel in Other CNS Injury Models

| Animal Model | Injury Model | Selfotel Dose (mg/kg) & Route | Key Findings | Reference |

| Rabbit | Reversible Spinal Cord Ischemia | 30, i.v. | Significant efficacy when given at 5 minutes, but not 30 minutes, post-ischemia. | [8] |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of Selfotel's neuroprotective properties.

Animal Models of Ischemia

3.1.1. Global Cerebral Ischemia in Gerbils

The gerbil model of global cerebral ischemia is widely used due to the anatomical feature of an incomplete posterior communicating artery, which allows for the induction of global ischemia through bilateral common carotid artery occlusion.[9]

-

Surgical Procedure:

-

Gerbils are anesthetized.

-

A ventral midline cervical incision is made to expose both common carotid arteries.

-

The arteries are carefully isolated from the surrounding tissues.

-

Global cerebral ischemia is induced by occluding both common carotid arteries with microaneurysm clips for a specified duration (e.g., 5-20 minutes).[6][10]

-

After the ischemic period, the clips are removed to allow for reperfusion.

-

The incision is sutured, and the animal is allowed to recover.

-

3.1.2. Focal Cerebral Ischemia in Rats (Middle Cerebral Artery Occlusion - MCAO)

The MCAO model is a widely used preclinical model of focal cerebral ischemia that mimics human stroke.[11][12]

-

Surgical Procedure (Intraluminal Filament Method):

-

Rats (e.g., Sprague-Dawley, Wistar) are anesthetized.

-

A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[5]

-

The ECA and CCA are ligated distally.[5]

-

A small incision is made in the ECA stump.

-

A nylon monofilament (e.g., 4-0) is inserted into the ECA and advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA).[5][13]

-

The filament can be left in place for permanent occlusion or removed after a specific duration (e.g., 60-120 minutes) for transient occlusion to allow reperfusion.[11]

-

The incision is closed, and the animal is monitored during recovery.

-

Assessment of Neuroprotection

3.2.1. Histological Assessment of Neuronal Damage

-

Tissue Preparation: At a predetermined time point after ischemia, animals are euthanized, and their brains are perfusion-fixed with a fixative solution (e.g., 4% paraformaldehyde). The brains are then removed, post-fixed, and processed for sectioning.

-

Staining: Brain sections are stained with various dyes to visualize neuronal damage. Common staining methods include:

-

Hematoxylin and Eosin (H&E): To observe general histopathological changes, such as nuclear shrinkage and neuronal vacuolization.[14]

-

Cresyl Violet (Nissl Staining): To identify viable neurons. A reduction in Nissl-positive cells indicates neuronal loss.[15]

-

Thionine Staining: To assess neuronal morphology and identify necrotic neurons, characterized by cell shrinkage and nuclear condensation.[16]

-

-

Quantification: The extent of neuronal damage or infarct volume is quantified using image analysis software. This can involve measuring the area of infarction in serial brain sections.[15]

3.2.2. Behavioral Assessment

A variety of behavioral tests are used to assess functional deficits and recovery in rodent models of stroke.

-

Neurological Deficit Scoring (e.g., Bederson Scale, Garcia Scale): These scoring systems evaluate various aspects of motor and sensory function, such as spontaneous activity, limb movement symmetry, and climbing ability.[3][8]

-

Rotarod Test: This test assesses motor coordination and balance by measuring the time an animal can remain on a rotating rod.[2][3]

-

Cylinder Test: This test evaluates forelimb use asymmetry by observing the animal's spontaneous use of its forelimbs to explore the walls of a transparent cylinder.[8]

-

Pole Test: This test assesses locomotor function by measuring the time it takes for an animal to turn and descend a vertical pole.[3]

Experimental Workflow and Logical Relationships

The following diagram illustrates a generalized experimental workflow for the preclinical evaluation of a neuroprotective agent like Selfotel.

Conclusion

The preclinical data for Selfotel robustly demonstrated its neuroprotective efficacy in various animal models of ischemic brain injury. The compound consistently reduced infarct volume, cerebral edema, and neuronal damage when administered within a therapeutic window. The mechanism of action, competitive antagonism of the NMDA receptor, provided a strong rationale for its development. However, the failure of Selfotel to translate these promising preclinical findings into clinical benefit underscores the complexities of neuroprotection in human stroke. This technical guide serves as a detailed repository of the foundational preclinical research on Selfotel, offering valuable insights for the continued development of novel neuroprotective therapies.

References

- 1. Behavioral tests in rodent models of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Systematic and detailed analysis of behavioural tests in the rat middle cerebral artery occlusion model of stroke: Tests for long-term assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. benchchem.com [benchchem.com]

- 6. CGS 19755 (Selfotel): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Behavioral Tests in Rodent Models of Stroke - Ace Therapeutics [acetherapeutics.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Experimental model for repetitive ischemic attacks in the gerbil: the cumulative effect of repeated ischemic insults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Endovascular middle cerebral artery occlusion in rats as a model for studying vascular dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Preclinical models of middle cerebral artery occlusion: new imaging approaches to a classic technique [frontiersin.org]

- 13. Middle cerebral artery occlusion methods in rat versus mouse models of transient focal cerebral ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Histological Quantitation of Brain Injury Using Whole Slide Imaging: A Pilot Validation Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Rise and Fall of Selfotel: A Technical History of its Clinical Trials in Ischemic Stroke

For Researchers, Scientists, and Drug Development Professionals

Introduction

The story of Selfotel (CGS 19755) is a pivotal chapter in the history of neuroprotective drug development for acute ischemic stroke. Rooted in the well-established "excitotoxicity" hypothesis, Selfotel, a competitive N-methyl-D-aspartate (NMDA) receptor antagonist, emerged as a promising therapeutic candidate. This technical guide provides an in-depth chronicle of the Selfotel clinical trials, presenting a detailed examination of its mechanism of action, preclinical evidence, and the design and outcomes of its human clinical studies. By synthesizing the available quantitative data and experimental protocols, this document aims to offer valuable insights for researchers and professionals in the field of stroke therapeutics and drug development.

The Scientific Rationale: Targeting Glutamate (B1630785) Excitotoxicity

Ischemic stroke triggers a cascade of neurochemical events, with the excessive release of the excitatory neurotransmitter glutamate playing a central role in neuronal injury.[1][2] This phenomenon, termed excitotoxicity, is primarily mediated by the overactivation of NMDA receptors.[1][3]

Under normal physiological conditions, glutamate binding to NMDA receptors is crucial for synaptic plasticity and memory.[3] However, the massive release of glutamate during a stroke leads to excessive calcium (Ca2+) influx into neurons through NMDA receptor channels.[1] This intracellular calcium overload activates a host of detrimental downstream pathways, including the activation of proteases, lipases, and nucleases, leading to neuronal damage and death.[2]

Selfotel was designed to competitively block the glutamate binding site on the NMDA receptor, thereby preventing this pathological cascade.[4] Preclinical studies in various animal models of global and focal ischemia demonstrated the neuroprotective efficacy of Selfotel, showing reductions in infarct size and improved neurological outcomes.[5] These promising animal data provided a strong rationale for advancing Selfotel into clinical trials for acute ischemic stroke.

Preclinical Efficacy of Selfotel in Animal Models of Stroke

Numerous preclinical studies demonstrated the neuroprotective effects of Selfotel in various animal models of cerebral ischemia. These studies were crucial in establishing the proof-of-concept for its use in stroke.

| Animal Model | Dosing Regimen | Key Findings | Reference |

| Gerbil (Global Ischemia) | 10 and 30 mg/kg i.p. (4 doses at 2h intervals) | Reduced ischemia-induced hippocampal brain damage. Neuroprotective when administered up to 4 hours after occlusion. | [5] |

| Rat (Global Ischemia) | 30 mg/kg i.p. (4 doses at 2h intervals) | Reduced histological damage after 3 days of reperfusion. | [4] |

| Rat (Permanent Middle Cerebral Artery Occlusion) | 40 mg/kg i.v. immediately after occlusion | Reduced cortical edema by 23%. | [5] |

| Rat (Permanent Middle Cerebral Artery Occlusion) | 10 mg/kg i.v. bolus, then 5 mg/kg/h for 4h | Significantly reduced the volume of cortical infarct. | [5] |

| Rabbit (Reversible Spinal Cord Ischemia) | 30 mg/kg i.v. | Significant efficacy when given at 5 minutes, but not 30 minutes, after the ischemic episode. | [5] |

Clinical Development: Phase IIa and Phase III Trials

The clinical development of Selfotel for acute ischemic stroke progressed through a Phase IIa safety and tolerability study, followed by two large-scale Phase III efficacy trials known as the Acute Stroke Trials Involving Selfotel Treatment (ASSIST).[4][6]

Phase IIa Ascending-Dose Trial

A multicenter, randomized, double-blind, placebo-controlled Phase IIa trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of Selfotel in patients with acute hemispheric ischemic stroke.[7][8]

-

Objective: To evaluate the safety and tolerability of ascending doses of Selfotel and to identify a maximum tolerated dose.

-

Design: Multicenter, randomized, double-blind, placebo-controlled, ascending-dose study.

-

Patient Population: Patients with acute hemispheric ischemic stroke.

-

Treatment Window: Within 12 hours of stroke onset.

-

Intervention: Patients were randomized to receive either one or two intravenous bolus doses of Selfotel or placebo. The initial dose was 1.0 mg/kg, which was then escalated to 1.5 mg/kg, 1.75 mg/kg, and 2.0 mg/kg.

-

Primary Outcome: Safety and tolerability, primarily the incidence of adverse events.

-

Key Assessments:

-

Neurological examinations (including NIH Stroke Scale) daily for the first week.

-

NIH Stroke Scale and Barthel Index at days 30 and 90.

-

Vital signs monitored frequently after drug administration.

-

Follow-up CT scan between days 4 and 7, and at day 90.

-

| Dose | Number of Patients | Patients with Adverse Events (Agitation, Hallucinations, Confusion, Paranoia, Delirium) |

| 1.0 mg/kg | 6 | 1 |

| 1.5 mg/kg | 7 | 4 |

| 1.75 mg/kg | 5 | 3 |

| 2.0 mg/kg | 6 | 6 |

| Placebo | 8 | 0 |

The Phase IIa trial concluded that a single intravenous dose of 1.5 mg/kg was the maximum tolerated dose, as higher doses were associated with a high incidence of severe central nervous system adverse effects.[7] Despite these side effects, the study suggested that this dose was safe and tolerable enough to proceed to efficacy trials.[7]

The Pivotal Phase III ASSIST Trials

Based on the findings of the Phase IIa study, two large, multicenter, randomized, double-blind, placebo-controlled Phase III trials, collectively known as the ASSIST trials, were initiated to evaluate the efficacy and safety of a single 1.5 mg/kg dose of Selfotel.[4][6]

-

Objective: To determine if a single 1.5 mg/kg intravenous dose of Selfotel administered within 6 hours of stroke onset would improve functional outcome at 90 days.

-

Design: Two pivotal, multicenter, randomized, double-blind, placebo-controlled, parallel-group trials.

-

Patient Population: Patients aged 40 to 85 years with acute ischemic hemispheric stroke and a motor deficit.

-

Treatment Window: Within 6 hours of stroke onset.

-

Intervention:

-

Selfotel Group: A single intravenous bolus of 1.5 mg/kg Selfotel.

-

Placebo Group: Matching placebo.

-

-

Primary Efficacy Endpoint: Proportion of patients with a Barthel Index score of ≥60 at 90 days.

-

Inclusion Criteria (abbreviated):

-

Age 40-85 years.

-

Clinical diagnosis of acute ischemic hemispheric stroke.

-

Motor deficit.

-

Treatment initiation within 6 hours of symptom onset.

-

-

Exclusion Criteria (abbreviated):

-

Clinical signs of brain stem dysfunction or herniation.

-

Coma.

-

Seizures between stroke onset and drug administration.

-

CT scan showing hemorrhage or a non-cerebrovascular brain disorder.

-

-

Data Monitoring: An independent Data Safety Monitoring Board (DSMB) reviewed the data for safety and efficacy.

The two ASSIST trials were prematurely suspended by the DSMB due to an imbalance in mortality.[4][6] A total of 567 patients were enrolled at the time of termination.[4]

Patient Demographics and Baseline Characteristics [4]

| Characteristic | Selfotel (n=281) | Placebo (n=286) |

| Mean Age (years) | 68.5 | 67.8 |

| Male (%) | 59.8 | 60.1 |

| Mean NIHSS Score | 14.8 | 14.9 |

| Time to Treatment (hours) | 4.8 | 4.7 |

Primary Efficacy Outcome [4]

| Outcome | Selfotel (n=281) | Placebo (n=286) | P-value |

| Barthel Index ≥60 at 90 days (%) | 40.2 | 42.0 | NS |

| Time Point | Selfotel (n=280) | Placebo (n=286) | Relative Risk (95% CI) | P-value |

| Day 30 | 54 (19.3%) | 37 (12.9%) | 1.50 (1.00 - 2.23) | 0.05 |

| Day 90 | 62 (22.1%) | 49 (17.1%) | 1.30 (0.92 - 1.83) | 0.15 |

Mortality in Severe Stroke (NIHSS > 16) [6]

| Time Point | Selfotel | Placebo | P-value |

| Day 90 | 30% | 22% | 0.05 |

Adverse Events [4]

Neurological adverse events, including agitation, hallucinations, and confusion, were more common in the Selfotel-treated group.[4]

Visualizing the Science: Signaling Pathways and Experimental Workflows

Glutamate Excitotoxicity Signaling Pathway

The following diagram illustrates the excitotoxic cascade initiated by ischemic stroke and the intended point of intervention for Selfotel.

Caption: Glutamate Excitotoxicity Pathway and Selfotel's Mechanism of Action.

Selfotel Phase III Clinical Trial Workflow

The diagram below outlines the key stages of the ASSIST Phase III clinical trials, from patient screening to final outcome assessment.

Caption: Workflow of the Selfotel Phase III ASSIST Clinical Trials.

Discussion and Conclusion

The Selfotel clinical trials represent a landmark in the quest for a neuroprotective agent for acute ischemic stroke. Despite a strong preclinical rationale and promising early-phase clinical data, the pivotal Phase III trials were terminated due to an unfavorable risk-benefit profile, specifically an increase in mortality in the Selfotel-treated group, particularly in patients with severe stroke.[4][6]

Several hypotheses have been proposed to explain the failure of Selfotel. The dose of 1.5 mg/kg, while deemed the maximum tolerated dose, may have still been too high in the context of an acute stroke, where the blood-brain barrier is compromised, potentially leading to higher brain concentrations of the drug and neurotoxic effects.[5] The psychotomimetic side effects, such as agitation and hallucinations, could have also contributed to poorer outcomes.[7]

Furthermore, the broad, non-selective antagonism of all NMDA receptor subtypes by Selfotel may have been detrimental. Subsequent research has suggested that different NMDA receptor subtypes can have opposing roles in cell survival and cell death pathways.[3]

The history of the Selfotel clinical trials underscores the significant challenges in translating preclinical neuroprotective strategies into effective clinical therapies for stroke. It highlights the critical importance of dose-finding studies, the potential for neurotoxicity with NMDA receptor antagonists, and the complex pathophysiology of ischemic stroke that may not be adequately addressed by targeting a single pathway. The lessons learned from the Selfotel trials continue to inform the design of contemporary and future clinical trials for acute stroke, emphasizing the need for more targeted and nuanced therapeutic approaches.

References

- 1. Safety and tolerability of the glutamate antagonist CGS 19755 (Selfotel) in patients with acute ischemic stroke. Results of a phase IIa randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. ahajournals.org [ahajournals.org]

- 4. CGS 19755 (Selfotel): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Termination of Acute Stroke Studies Involving Selfotel Treatment. ASSIST Steering Committed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The multiarm optimization of stroke thrombolysis phase 3 acute stroke randomized clinical trial: Rationale and methods - PMC [pmc.ncbi.nlm.nih.gov]

Selfotel's Interruption of the Excitotoxic Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selfotel (CGS-19755), a competitive N-methyl-D-aspartate (NMDA) receptor antagonist, emerged from a promising era of neuroprotective drug development targeting the excitotoxic cascade, a primary driver of neuronal death in ischemic stroke and other neurological insults. By directly competing with glutamate (B1630785) for its binding site on the NMDA receptor, Selfotel was designed to prevent the excessive calcium influx that triggers a downstream cascade of enzymatic activation, reactive oxygen species generation, and ultimately, apoptosis and necrosis.[1][2] Preclinical studies in various animal models of cerebral ischemia demonstrated significant neuroprotective effects, underpinning its progression into clinical trials.[2] However, despite the robust preclinical data, Selfotel failed to show efficacy in Phase III clinical trials for acute ischemic stroke and was associated with a concerning trend towards increased mortality, highlighting the profound challenges in translating preclinical neuroprotective strategies to clinical success.[1][2][3] This technical guide provides a comprehensive analysis of Selfotel's mechanism of action, a compilation of key quantitative data from preclinical and clinical investigations, detailed experimental protocols for assessing NMDA receptor antagonists, and visualizations of the core signaling pathways and experimental workflows.

The Excitotoxic Cascade and Selfotel's Mechanism of Action

Excitotoxicity is a pathological process in which excessive stimulation of glutamate receptors, particularly the NMDA receptor, leads to neuronal damage and death.[4] This process is a key contributor to the pathophysiology of ischemic stroke, traumatic brain injury, and several neurodegenerative diseases.[4]

The cascade is initiated by an ischemic event, which leads to a massive release of glutamate into the synaptic cleft. This excess glutamate persistently activates NMDA receptors, causing a sustained influx of calcium ions (Ca²⁺) into the postsynaptic neuron.[3][5] The resulting intracellular calcium overload triggers a number of detrimental downstream events:

-

Activation of Degradative Enzymes: Elevated Ca²⁺ levels activate proteases like calpains, phospholipases, and endonucleases, which degrade essential cellular components.[1]

-

Mitochondrial Dysfunction: Calcium overload in mitochondria impairs ATP production and leads to the generation of reactive oxygen species (ROS).

-

Generation of Reactive Oxygen Species (ROS): The overproduction of ROS leads to oxidative stress, causing further damage to lipids, proteins, and DNA.[1]

Selfotel, as a competitive NMDA receptor antagonist, directly competes with glutamate for its binding site on the NMDA receptor.[1][3] By blocking glutamate binding, Selfotel prevents the opening of the ion channel and the subsequent influx of Ca²⁺, thereby halting the downstream excitotoxic cascade and preserving neuronal integrity.[1]

Below is a diagram illustrating the excitotoxic cascade and the point of intervention for Selfotel.

Quantitative Data Presentation

The following tables summarize key quantitative data for Selfotel from preclinical and clinical studies.

Table 1: Preclinical Neuroprotective Efficacy of Selfotel

| Model System | Endpoint Measured | Selfotel Concentration/Dose | Outcome | Reference |

| Mixed neocortical cultures (mouse) | NMDA-induced excitotoxicity | ED₅₀: 25.4 µM | 50% effective dose against NMDA toxicity. | [6] |

| Mixed neocortical cultures (mouse) | Oxygen-Glucose Deprivation (45 min) | ED₅₀: 15.9 µM | 50% effective dose against ischemic-like injury. | [6] |

| Global cerebral ischemia (gerbil) | Hippocampal brain damage | 10 and 30 mg/kg (i.p.) | Significant neuroprotection when administered up to 4 hours after occlusion. | [6] |

| Permanent middle cerebral artery occlusion (rat) | Cortical edema | 40 mg/kg (i.v.) | 23% reduction in cortical edema. | [6] |

| Permanent middle cerebral artery occlusion (rat) | Infarct size | 10 mg/kg (i.v.) | Reduced infarct size and post-ischemic glucose hypermetabolism. | [6] |

| Reversible spinal cord ischemia (rabbit) | Efficacy post-ischemia | 30 mg/kg (i.v.) | Significant efficacy when given at 5 minutes, but not 30 minutes, after the ischemic episode. | [6] |

Table 2: Selfotel Clinical Trial Data (Acute Ischemic Stroke)

| Trial Phase | Dose Range | Key Findings | Reference(s) |

| Phase IIa | 1.0 - 2.0 mg/kg (i.v.) | Dose-dependent CNS adverse experiences (agitation, hallucinations, confusion, paranoia, delirium).[5][7] A single dose of 1.5 mg/kg was determined to be the maximum tolerated dose.[5] | [5][7] |

| Phase III | 1.5 mg/kg (single i.v. dose) | No improvement in functional outcome at 90 days (Barthel Index ≥60).[3][8][9] Trials were suspended due to an imbalance in mortality.[8][9] | [3][8][9] |

| Phase III | 1.5 mg/kg (single i.v. dose) | Trend toward increased mortality, particularly within the first 30 days and in patients with severe stroke.[3][8][9] Mortality at 90 days: 22% in Selfotel group vs. 17% in placebo group (not statistically significant).[3][8][9] | [3][8][9] |

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of Selfotel's neuroprotective properties.

In Vitro Model: Oxygen-Glucose Deprivation (OGD)

This protocol is designed to mimic ischemic conditions in a cell culture setting.

Objective: To assess the neuroprotective effect of a compound against ischemia-like injury in vitro.

Materials:

-

Primary neuronal cultures (e.g., mixed neocortical or hippocampal cultures)

-

Glucose-free balanced salt solution (BSS)

-

Hypoxic chamber (e.g., with 95% N₂ / 5% CO₂)

-

Cell viability assays (e.g., LDH release assay, Propidium Iodide staining)

-

Test compound (Selfotel) and vehicle control

Procedure:

-

Culture primary neurons to the desired density.

-

Prepare solutions of Selfotel at various concentrations in glucose-free BSS.

-

Replace the normal culture medium with the glucose-free BSS containing either vehicle or Selfotel.

-

Place the cultures in a hypoxic chamber for a predetermined duration (e.g., 45-60 minutes).

-

After the OGD period, replace the treatment medium with normal, glucose-containing culture medium.

-

Return the cultures to a normoxic incubator for a recovery period (e.g., 24 hours).

-

Assess cell viability using a chosen assay to determine the extent of neuronal death in each treatment group.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is a widely used preclinical model of focal cerebral ischemia that mimics human stroke.

Objective: To evaluate the in vivo efficacy of a neuroprotective agent in reducing infarct volume and neurological deficits following a stroke.

Materials:

-

Rodents (rats or mice)

-

Anesthesia

-

Surgical instruments

-

Monofilament suture for occluding the MCA

-

Test compound (Selfotel) and vehicle control

-

Behavioral testing apparatus (e.g., neurological deficit scoring scale, rotarod)

-

Histological stains (e.g., TTC) for infarct volume measurement

Procedure:

-

Anesthetize the animal.

-

Perform a surgical incision to expose the common carotid artery.

-

Introduce a monofilament suture into the external carotid artery and advance it into the internal carotid artery to occlude the origin of the middle cerebral artery.

-

The suture can be left in place for permanent occlusion or withdrawn after a specific period (e.g., 60-90 minutes) for a reperfusion model.

-

Administer Selfotel or vehicle at a predetermined time point (e.g., before, during, or after the occlusion).

-

Monitor the animal's physiological parameters during and after surgery.

-

At various time points post-MCAO, assess neurological deficits using a standardized scoring system.

-

At the end of the study, euthanize the animal, and perfuse and collect the brain.

-

Slice the brain and stain with TTC to visualize and quantify the infarct volume.

Below is a diagram illustrating a general workflow for in vivo pharmacology studies of neuroprotective agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. ahajournals.org [ahajournals.org]

- 4. Research Portal [scholarship.miami.edu]

- 5. ahajournals.org [ahajournals.org]

- 6. CGS 19755 (Selfotel): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Safety and tolerability of the glutamate antagonist CGS 19755 (Selfotel) in patients with acute ischemic stroke. Results of a phase IIa randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Selfotel in acute ischemic stroke : possible neurotoxic effects of an NMDA antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Selfotel: A Technical Guide